molecular formula C12H26N2O2 B2603573 tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate CAS No. 1936003-79-0

tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate

Cat. No.: B2603573
CAS No.: 1936003-79-0
M. Wt: 230.352
InChI Key: DTISVWSYKNHWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate typically involves the reaction of tert-butyl chloroformate with 3-(ethylamino)-2,2-dimethylpropan-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, protecting them from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate is unique due to the presence of the ethylamino group, which imparts different chemical properties and reactivity compared to other carbamates. This makes it particularly useful in specific synthetic applications where the ethylamino functionality is required .

Properties

IUPAC Name

tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-7-13-8-12(5,6)9-14-10(15)16-11(2,3)4/h13H,7-9H2,1-6H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTISVWSYKNHWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)(C)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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